Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H20N2O2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is a piperidine derivative . Piperidine derivatives have been identified as inhibitors of S. aureus and E. coli enoyl-ACP reductase , which are key enzymes in the fatty acid synthesis pathway of these bacteria. This makes them potential targets for antibacterial drugs .
Mode of Action
Other derivatives of pethidine with a 4-cyano group in place of the carboxylate ethyl ester have been found to be active , suggesting that Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate might also show similar effects. It is hypothesized that these compounds inhibit the activity of enoyl-ACP reductase, thereby disrupting fatty acid synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is likely the fatty acid synthesis pathway in bacteria . By inhibiting enoyl-ACP reductase, this compound could potentially disrupt the production of essential fatty acids, leading to bacterial growth inhibition .
Result of Action
Based on its potential role as an inhibitor of enoyl-acp reductase, it could potentially lead to the disruption of fatty acid synthesis in bacteria, thereby inhibiting their growth .
Biochemical Analysis
Biochemical Properties
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate, have been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This interaction suggests potential antibacterial properties. Additionally, this compound may interact with GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
Cellular Effects
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of monoamine transporters, affecting neurotransmitter levels and signaling in neuronal cells . This modulation can lead to changes in gene expression and metabolic activity, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like enoyl-ACP reductase . This inhibition disrupts the enzyme’s activity, leading to downstream effects on metabolic pathways. Additionally, the compound’s interaction with GABAA receptors suggests it may influence ion channel activity, altering neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses or potential toxicity.
Dosage Effects in Animal Models
The effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or disruption of metabolic processes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of enoyl-ACP reductase affects fatty acid synthesis, altering lipid metabolism in bacterial cells . Additionally, the compound’s impact on monoamine transporters can influence neurotransmitter metabolism in neuronal cells .
Transport and Distribution
The transport and distribution of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with GABAA receptors suggests it may be preferentially localized in neuronal tissues, affecting synaptic transmission .
Subcellular Localization
Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with GABAA receptors indicates a potential localization in synaptic membranes, where it can modulate neurotransmitter release and neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyano and ester groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Pethidine (Meperidine): A well-known opioid analgesic with a similar piperidine structure.
Pethidine Intermediate A: A precursor to pethidine with a cyano group instead of the carboxylate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYDAZKJXDNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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